1,3-Naphthalenediol

Overview

Description

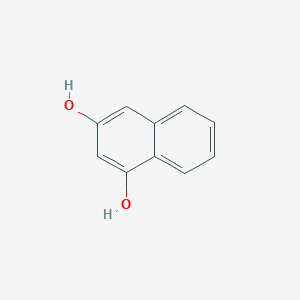

1,3-Naphthalenediol (C₁₀H₈O₂, molecular weight: 160.17 g/mol) is a dihydroxy-substituted naphthalene derivative with hydroxyl groups at the 1- and 3-positions. It is synthesized via the condensation of ethyl phenylacetylmalonate and subsequent hydrolysis, as described in classical organic synthesis protocols . This compound exhibits unique reactivity due to the spatial arrangement of its hydroxyl groups, enabling applications in pharmaceuticals, dyes, and polymer chemistry. Its IUPAC InChIKey (XOOMNEFVDUTJPP-UHFFFAOYSA-N) and CAS number (132-86-5) are well-documented in chemical databases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dihydroxynaphthalene typically involves the hydroxylation of naphthalene. One common method is the catalytic hydroxylation using hydrogen peroxide in the presence of a catalyst such as vanadium pentoxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the 1,3-dihydroxy derivative .

Industrial Production Methods

In an industrial setting, the production of 1,3-dihydroxynaphthalene can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of environmentally friendly oxidizing agents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Oxidation Reactions

1,3-Naphthalenediol undergoes oxidation under alkaline conditions to form 2-hydroxy-1,4-naphthoquinone . This reaction highlights its susceptibility to oxidative transformations, which are critical in both synthetic and biological contexts.

| Reaction Conditions | Product | Key Observations |

|---|---|---|

| Alkaline solution (pH > 9) | 2-Hydroxy-1,4-naphthoquinone | Oxidation occurs via electron transfer; yields depend on oxidant strength and solvent . |

Diazotization and Azo Coupling

This compound reacts with diazo-transfer agents like azidodimethylcarbamoyl chloride (ADMC) to form bis-diazotized derivatives . This contrasts with other diols (e.g., 1,2- or 1,4-naphthalenediols), which typically yield mono-diazotized products .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| ADMC + Et₃N (THF, -20°C) | 3 equiv. ADMC, 1 h reaction | Bis-diazotized compound | 80% |

Subsequent acetylation of mono-diazotized intermediates facilitates isolation, though this compound uniquely forms bis derivatives directly under these conditions .

Reactivity with Ammonia

Heating this compound with ammonia at 140°C produces 3-amino-1-naphthol and 1,3-naphthalenediamine . This substitution reaction demonstrates its utility in synthesizing amino-functionalized aromatic compounds.

\text{C}_{10}\text{H}_8\text{O}_2+\text{NH}_3\xrightarrow{140^\circ \text{C}}\text{C}_{10}\text{H}_9\text{NO}+\text{C}_{10}\text{H}_{10}\text{N}_2}

Antioxidant Activity

This compound exhibits moderate radical scavenging behavior , though it is less active than 1,8-naphthalenediol derivatives. Its rate constant for hydrogen atom transfer (HAT) to peroxyl radicals () is lower compared to ortho-diols like catechol .

| Compound | (M⁻¹s⁻¹) | Stoichiometric Factor (n) |

|---|---|---|

| This compound | (estimated) | Not reported |

| 1,8-Naphthalenediol | 1.1 |

Mutagenicity of Oxidation Byproducts

Ozonation and chlorination of this compound in aqueous solutions generate mutagenic products. These compounds show activity in Salmonella typhimurium assays, particularly in strains sensitive to oxidative damage (e.g., TA102) .

| Treatment | Observed Mutagenicity | Strains Affected |

|---|---|---|

| Ozonation + Chlorination | Dose-dependent mutagenic response | TA98, TA100, TA102 |

Electrochemical Behavior

In N,N-dimethylformamide (DMF), this compound participates in proton-coupled electron transfer (PCET) with electrogenerated superoxide (). Its redox potential and reactivity differ from 1,2- and 1,4-isomers due to hydroxyl group positioning .

Coordination Chemistry

This compound forms stable complexes with metal ions (e.g., Fe³⁺, Al³⁺) in the presence of mordants. These complexes are used in dyeing applications, where the compound acts as a chelating agent .

Thermal Decomposition

At elevated temperatures (>200°C), this compound decomposes into polycyclic aromatic hydrocarbons (PAHs) and carbon oxides. The decomposition pathway is influenced by oxygen availability .

Key Takeaways:

-

This compound’s reactivity is governed by its hydroxyl group positions, enabling diverse transformations.

-

Its bis-diazotization behavior and mutagenic oxidation byproducts are notable for industrial and toxicological studies.

-

Comparative studies with 1,2- and 1,4-isomers reveal distinct antioxidant and electrochemical profiles .

For synthetic applications, its stability in air and sensitivity to light necessitate inert handling conditions.

Scientific Research Applications

Organic Synthesis

1.1. Chemical Intermediates

1,3-Naphthalenediol serves as an important intermediate in the synthesis of various organic compounds. It can be utilized in the production of dyes, pigments, and other chemical derivatives due to its hydroxyl groups that facilitate further chemical reactions. For instance, it can undergo reactions such as etherification or esterification to yield more complex structures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Example Product | Reference |

|---|---|---|

| Etherification | Alkyl naphthalenes | |

| Esterification | Naphthalene esters | |

| Oxidation | Naphthoquinones |

Pharmaceutical Applications

2.1. Antioxidant Properties

Research has shown that this compound exhibits potent antioxidant properties, making it a candidate for pharmaceutical formulations aimed at reducing oxidative stress. Its ability to scavenge free radicals has been documented in several studies, indicating potential therapeutic uses in conditions associated with oxidative damage.

2.2. Anticancer Activity

Recent studies have indicated that this compound possesses anticancer properties. It has been evaluated for its effects on various cancer cell lines, demonstrating cytotoxic effects that could be harnessed for cancer treatment.

Case Study: Anticancer Effects

A study published in Bioorganic & Medicinal Chemistry Letters highlighted the efficacy of this compound against breast cancer cells, where it induced apoptosis through the activation of specific signaling pathways .

Environmental Science

3.1. Biodegradation Studies

In environmental chemistry, this compound has been studied for its biodegradability and potential use in bioremediation processes. Its structure allows certain microorganisms to utilize it as a carbon source, thus aiding in the degradation of more complex pollutants.

Table 2: Microorganisms Capable of Biodegrading this compound

Mechanism of Action

The mechanism of action of 1,3-dihydroxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. For example, it has been shown to inhibit the activity of NRH dehydrogenase [quinone] 2, which plays a role in cellular redox reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

The positions of hydroxyl groups on the naphthalene ring significantly influence chemical reactivity, physical properties, and biological activity. Below, 1,3-naphthalenediol is compared with its isomers (1,2-, 1,4-, 1,5-, 1,7-, 1,8-, 2,3-, and 2,7-naphthalenediol) across key parameters.

Chemical Reactivity

Diazotization Reactions

This compound uniquely forms bis-diazotized compounds under standard conditions (80% yield with 3 equivalents of ADMC3), whereas other isomers (e.g., 1,2-, 1,4-) primarily yield mono-diazotized products . This reactivity is attributed to the para-like orientation of the hydroxyl groups, facilitating dual substitutions.

Oxidation and Redox Activity

In studies with manganese oxides, this compound demonstrated moderate oxidative activity:

- 54% Mn reduction and 65% oxidation over 14 days .

In contrast, 2,3- and 1,4-naphthalenediols showed higher Mn reduction (83% and 70%, respectively) and complete oxidation (100%) . The lower reactivity of this compound may stem from steric hindrance or electronic effects.

Sensor Selectivity

Physical Properties

Pyrolysis Behavior

While 2,3-naphthalenediol forms mobile layers on SiO₂ and Al₂O₃ supports during pyrolysis, this compound’s behavior remains unstudied in this context. However, substituent positions critically influence carbonization: 2,3-naphthalenediol retains molecular mobility on SiO₂, whereas 1,4-naphthalenediol derivatives polymerize into humic-like materials .

Cytotoxicity

- 1,4-Naphthalenediol is highly toxic to rat cortical neurons (IC₅₀ < 10 μM), while 2,3- and 1,8-isomers exhibit low toxicity (IC₅₀ > 50 μM) .

Antioxidant Activity

- 2,3- and 1,8-Naphthalenediols provide superior cytoprotection against oxidative stress (induced by AAPH or glutamate) compared to (-)-epigallocatechin gallate (EGCG) .

- 1,5-Naphthalenediol inhibits nitric oxide production (IC₅₀: 28.1 μM) and exhibits cytostatic activity against cancer cells (IC₅₀: 31.1–41.6 μM) .

Table 1: Chemical Reactivity Comparison

Biological Activity

1,3-Naphthalenediol, also known as 1,3-dihydroxynaphthalene, is a polyphenolic compound with significant biological activity. This article explores its antioxidant properties, potential therapeutic applications, and relevant research findings.

This compound has the molecular formula and is characterized by two hydroxyl groups located at the 1 and 3 positions of the naphthalene ring. This structure contributes to its reactivity and biological properties, particularly its ability to act as a hydrogen atom donor.

Antioxidant Activity

Hydrogen Atom Transfer Mechanism

Research indicates that this compound exhibits potent hydrogen atom transfer (HAT) capabilities. It has been shown to effectively scavenge free radicals, which is crucial for its antioxidant activity. The rate constants for HAT reactions involving this compound are comparable to those of well-known antioxidants like vitamin E .

Comparative Antioxidant Studies

In comparative studies, this compound demonstrated superior antioxidant activity compared to catechols and other monophenolic antioxidants. For instance, it was found to have a higher rate constant for peroxyl radical trapping than catechol derivatives . The antioxidant capacity of this compound can be attributed to its ability to donate hydrogen atoms efficiently, thus neutralizing reactive oxygen species (ROS).

Therapeutic Applications

Potential Health Benefits

The biological activities of this compound extend beyond antioxidant properties. It has been investigated for potential applications in:

- Anti-inflammatory effects: Studies suggest that naphthalenediols may inhibit inflammatory pathways.

- Antimicrobial activity: Some research indicates that naphthalenediols possess antimicrobial properties against various pathogens.

- Cancer research: There is emerging evidence that compounds like this compound may exhibit anticancer properties by inducing apoptosis in cancer cells .

Case Studies and Experimental Data

A summary of key findings from various studies on the biological activity of this compound is presented in the following table:

Analytical Techniques

Recent studies have employed advanced analytical techniques to assess the biological activity of naphthalenediols. For instance, sweeping-micellar electrokinetic chromatography (MEKC) has been utilized for rapid screening of various naphthalenediols in cosmetic products . This method allows for efficient separation and quantification of these compounds.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1,3-Naphthalenediol, and how is purity ensured?

this compound is synthesized via two primary routes:

- Decarboxylation of 1,3-dihydroxy-2-naphthoic acid : This method involves heating the precursor under controlled conditions to remove the carboxyl group .

- Multi-step synthesis from acetylated intermediates : Acetyl groups are introduced (e.g., via acetylation with benzoyl chloride), followed by cyclization in concentrated sulfuric acid and purification using barium hydroxide and sodium bisulfite .

Purity control involves melting point analysis (124–125°C) and chromatographic techniques (HPLC), with ≥98% purity often confirmed by IR identity tests .

Q. How is this compound characterized in laboratory settings?

Key characterization methods include:

- Spectroscopy : IR confirms hydroxyl and aromatic ring signatures .

- Chromatography : HPLC with retention time calibration (logP ~1.5–2.0) ensures compound identity .

- Mass spectrometry : NIST-standardized electron ionization spectra provide molecular weight (160.17 g/mol) and fragmentation patterns .

Q. What are the regulatory considerations for handling this compound?

this compound is listed in GB/T 35824-2018 (Chinese industrial standards) as a restricted component in dyes due to potential toxicity. Researchers must adhere to:

- Safety protocols : Use PPE (gloves, masks) and avoid skin contact .

- Waste disposal : Segregate chemical waste for professional treatment to prevent environmental release .

Advanced Research Questions

Q. How do synthetic methodologies impact the yield and scalability of this compound?

- Traditional synthesis (e.g., decarboxylation) achieves ~70–80% yield but requires harsh acids (H₂SO₄) and generates byproducts .

- Catalytic aerobic oxidation : Emerging methods using N-hydroxyphthalimide (NHPI) and AIBN catalysts achieve >90% yield under mild conditions (75°C, air pressure) .

Key trade-offs : Catalytic methods improve scalability but demand precise solvent selection (e.g., CH₃CN) and catalyst loading optimization .

Q. How does the hydroxyl group positioning influence the biological activity of naphthalenediol isomers?

- Cytotoxicity : this compound exhibits lower toxicity (IC₅₀ >100 µM in neurons) compared to 1,4- and 1,2-isomers, which show neurotoxicity at 10–50 µM .

- Antioxidant activity : 2,3- and 1,8-isomers outperform EGCG in protecting neurons from peroxyl radicals (e.g., 85% cell viability at 10 µM vs. 60% for EGCG) .

Mechanistic insight : Stabilization via intramolecular hydrogen bonding in 1,3-isomer reduces quinone formation, mitigating oxidative stress .

Q. How can this compound be utilized in enantioselective drug synthesis?

this compound serves as a precursor for cyclopropa[1,2-c]benzindol-4-one (CBI) , a DNA-alkylating agent. Key steps include:

- Chiral resolution : Enantiomers (12S/12R) are synthesized from this compound derivatives, with 12S showing 10× higher DNA-binding affinity due to minor groove positioning .

- Application : CBI conjugates enable targeted alkylation of sequences like 5’-TGACCA-3’, useful in cancer therapy research .

Q. How do thermodynamic properties inform solvent selection for this compound reactions?

- Phase stability : The compound’s solid-phase enthalpy (−309.80 kJ/mol) favors crystallization in polar solvents (e.g., ethanol/water mixtures) .

- Solubility : High solubility in water (25 g/L at 25°C) and ether enables versatile reaction media, though acetonitrile is preferred for catalytic oxidations .

Q. Data Contradictions and Research Gaps

Q. Why do cytotoxicity studies report conflicting results for this compound isomers?

- Experimental variability : Studies using PC-12 cells vs. primary cortical neurons show differing toxicity thresholds due to metabolic differences .

- Oxidative stress models : AAPH (peroxyl radical generator) and glutamate (excitotoxicity) yield divergent EC₅₀ values, highlighting context-dependent activity .

Q. What computational tools predict this compound’s chromatographic behavior?

- Retention projection models : Nonlinear regression of logk vs. solvent composition predicts HPLC retention times (±2% accuracy) but requires calibration with 19 reference compounds (e.g., diphenylamine, curcumin) .

- Limitations : Co-elution risks exist for structurally similar diols (e.g., 1,5- vs. 1,8-naphthalenediol), necessitating tandem MS validation .

Q. Methodological Recommendations

- Synthetic optimization : Prioritize catalytic oxidation (NHPI/AIBN) for scalability .

- Toxicity screening : Use primary neurons and multiple stressors (AAPH, glutamate) to capture full bioactivity profiles .

- Analytical rigor : Combine HPLC, IR, and MS with thermodynamic data to resolve isomer ambiguities .

Properties

IUPAC Name |

naphthalene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1-6,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOOMNEFVDUTJPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8059631 | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear solid; [Hawley] Tan powder; [MSDSonline] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000715 [mmHg] | |

| Record name | Naphthoresorcinol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2471 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

132-86-5 | |

| Record name | 1,3-Dihydroxynaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthoresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Naphthalenediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115890 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Naphthalenediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-1,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHTHORESORCINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X457YEW8Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.